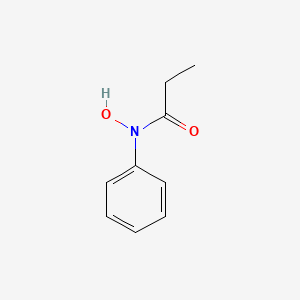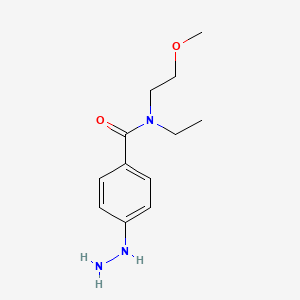
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group, a hydroxyphenyl group, and a dioxopyrrolidinyl ester. These structural elements contribute to its versatility and reactivity in chemical synthesis and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate typically involves multiple steps. One common method starts with the protection of the amino group of 2-amino-3-(4-hydroxyphenyl)propanoic acid using the fluorenylmethoxycarbonyl (Fmoc) group. This is followed by the esterification of the carboxyl group with 2,5-dioxopyrrolidin-1-yl. The reaction conditions often require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated synthesis techniques to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups in the dioxopyrrolidinyl ester can be reduced to alcohols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: The removal of the Fmoc group is typically achieved using piperidine in a solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various amino acid derivatives from substitution reactions.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of peptides and other complex molecules. Its Fmoc-protected amino group allows for selective deprotection and subsequent coupling reactions.
Biology
In biological research, this compound is utilized in the study of enzyme-substrate interactions and protein modifications. Its hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological macromolecules.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings due to its unique chemical properties.
作用机制
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The Fmoc group can be selectively removed to expose the amino group, which can then participate in various biochemical reactions. The hydroxyphenyl group can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function.
相似化合物的比较
Similar Compounds
- (2,5-dioxopyrrolidin-1-yl) 2-(tert-butoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate
- (2,5-dioxopyrrolidin-1-yl) 2-(benzyloxycarbonylamino)-3-(4-hydroxyphenyl)propanoate
Uniqueness
The uniqueness of (2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate lies in its Fmoc protecting group, which provides a versatile handle for selective deprotection and functionalization. This makes it particularly valuable in peptide synthesis and other applications where precise control over functional group reactivity is required.
属性
分子式 |
C28H24N2O7 |
|---|---|
分子量 |
500.5 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C28H24N2O7/c31-18-11-9-17(10-12-18)15-24(27(34)37-30-25(32)13-14-26(30)33)29-28(35)36-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23-24,31H,13-16H2,(H,29,35) |
InChI 键 |
SUAHYEFZOWZLGS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2S)-2-amino-2-methylcyclopentyl]methanol](/img/structure/B14791882.png)


![Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-3-(2-methylpropyl)-](/img/structure/B14791896.png)
![9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14791898.png)

![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-{6-[(3-methylbut-2-en-1-yl)amino]-2-(methylsulfanyl)-9H-purin-9-yl}oxolane-3,4-diol](/img/structure/B14791905.png)

![5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one](/img/structure/B14791913.png)
![N-[4-(1,4-Dihydro-1-methyl-2,4-dioxo-3(2H)-quinazolinyl)-3,5-diethylphenyl]-5-(dimethylamino)-1-naphthalenesulfonamide](/img/structure/B14791920.png)


![(2S)-N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxamide](/img/structure/B14791944.png)
